![molecular formula C10H9N3O2 B1472397 4-(m-tolyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1367924-80-8](/img/structure/B1472397.png)
4-(m-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They can exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The compound you mentioned seems to be a fusion of these two functional groups.
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . Carboxylic acids can be synthesized in various ways, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles, amides, esters, or acyl chlorides, or the carboxylation of Grignard reagents .
Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms. Carboxylic acids have a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon .
Chemical Reactions Analysis
Triazoles are known for their stability and resistance to oxidation and reduction. They can undergo N-alkylation and N-arylation reactions, among others . Carboxylic acids can react with bases to form salts, with alcohols to form esters, and with ammonia to form amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, carboxylic acids are polar due to the presence of the polar C=O and O-H bonds, and they can form hydrogen bonds, which gives them relatively high boiling points for their molecular weights .
Scientific Research Applications
Synthesis and Structural Studies
4-(m-tolyl)-1H-1,2,3-triazole-5-carboxylic acid and its derivatives are primarily used in the synthesis of complex molecules and materials. These compounds are pivotal in the creation of peptidomimetics and biologically active compounds based on the triazole scaffold. A noteworthy mention is the synthesis of 5-amino-1,2,3-triazole-4-carboxylates using ruthenium-catalyzed cycloaddition, yielding amino acids used for preparing triazole-containing dipeptides. These peptides are known for structural motives typical of turn inducers and have been used to synthesize triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
3,5-Di(m- and p-tolyl)-1,2,4-triazoles have been obtained through a series of reactions involving formalin and 2,5-ditolyl-1,3,4-oxadiazoles. The oxidation of these triazoles leads to the formation of 3,5-bis(carboxyphenyl)-1,2,4-triazoles, which can be further modified to form diesters and dihydrazides (Sultangareev et al., 1978).
Antifungal and Antibacterial Properties
Compounds derived from 4-(m-tolyl)-1H-1,2,3-triazole-5-carboxylic acid have exhibited potent antifungal and antibacterial properties. Specifically, a series of 3-[(4,5-diphenyl-2-substituted aryl/heteryl)-1H-imidazol-1-yl]-1H-1,2,4-triazole-5-carboxylic acid derivatives have shown high activity against various bacterial strains and pathogens like Candida albicans, Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes (Nikalje et al., 2015).
Corrosion Inhibition
These triazole derivatives have also been investigated for their potential as corrosion inhibitors. Notably, the corrosion inhibition of mild steel by certain synthesized triazole organic-type compounds in acidic media was studied, indicating the dependence of inhibition efficiency on the structure of the molecule, particularly the position of the methyl group on the tolyl substituent (Bentiss et al., 2002).
Safety and Hazards
Mechanism of Action
Target of action
The compound is a derivative of 1,2,3-triazole, a class of compounds known for their diverse biological activities .
Mode of action
Many 1,2,3-triazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the biochemical pathways it might affect. 1,2,3-triazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of action
1,2,3-triazole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
5-(3-methylphenyl)-2H-triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-3-2-4-7(5-6)8-9(10(14)15)12-13-11-8/h2-5H,1H3,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMVYTMLGXYKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(m-tolyl)-1H-1,2,3-triazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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